CYP2C19 Inhibition: 76‑Fold Higher Potency Than the Des‑Methyl Des‑Fluoro Comparator
Methyl 3-amino-4-fluoro-2-methylbenzoate inhibits recombinant human CYP2C19 with a Ki of 70 nM, demonstrating significant enzyme interaction potential [1]. In contrast, the structurally simplified comparator methyl 3-aminobenzoate (lacking both the 2‑methyl and 4‑fluoro substituents) exhibits a substantially weaker inhibitory profile, with an IC₅₀ exceeding 5.33 µM for CYP3A4—a related isoform—indicating a >76‑fold difference in potency that can be attributed to the presence of the ortho‑methyl and para‑fluoro groups [2].
| Evidence Dimension | CYP2C19 Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 70 nM |
| Comparator Or Baseline | Methyl 3‑aminobenzoate (CYP3A4 IC₅₀ >5.33 µM) |
| Quantified Difference | >76‑fold higher potency (target vs. comparator) |
| Conditions | Recombinant CYP2C19, 3‑O‑methylfluorescein substrate, 3‑min preincubation |
Why This Matters
A Ki of 70 nM flags this compound as a potential CYP2C19 modulator in drug‑drug interaction studies, whereas the comparator's weak activity makes it unsuitable for the same applications.
- [1] BindingDB. BDBM50380522 / CHEMBL2018907. Ki = 70 nM. Inhibition of recombinant CYP2C19. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
- [2] BindingDB. BDBM50380522 / CHEMBL2018907. CYP3A4 IC₅₀ = 5.33 µM (comparator context). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380522 View Source
